molecular formula C31H34N4O8 B611619 (S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate CAS No. 2088001-24-3

(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate

Cat. No. B611619
M. Wt: 590.633
InChI Key: MWRKONWQKZWDTC-VWLOTQADSA-N
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Description

VA5 inhibits both transamidase and GTP-binding activities. Transamidase activity is inhibited by direct inhibitor binding at the transamidase site, and GTP binding is blocked because inhibitor interaction at the transamidase site locks the protein in the extended/open conformation to disorganize/inactivate the GTP binding/GTPase site.

Scientific Research Applications

Synthesis and Applications in Antimicrobial Activity

The compound has been explored for its potential in antimicrobial applications. For instance, El-Shaaer (2012) demonstrated the synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives and explored their antimicrobial activities, highlighting the significance of the chromene component in these biological activities (El-Shaaer, 2012).

Synthesis and Structural Studies

Velikorodov et al. (2014) conducted research on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. The study offers insights into the chemical structure and synthesis process, which is pertinent to understanding the properties of compounds like (S)-Benzyl carbamate (Velikorodov et al., 2014). Similarly, Velikorodov and Imasheva (2008) focused on the synthesis of carbamate derivatives of coumarin and chromene, providing valuable information on the chemical synthesis and potential applications of such compounds (Velikorodov & Imasheva, 2008).

Anticancer Research

In the field of anticancer research, compounds with structures similar to (S)-Benzyl carbamate have been studied. Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties and evaluated their anti-proliferative activities against human breast cancer cell lines. This study provides insights into the potential therapeutic applications of similar compounds in cancer treatment (Parveen et al., 2017).

Novel Bis(Chromenes) Synthesis

Mekky and Sanad (2019) explored the synthesis of novel bis(chromenes) incorporating the piperazine moiety. This research can be relevant for understanding the synthesis and potential applications of complex chromene derivatives like (S)-Benzyl carbamate (Mekky & Sanad, 2019).

Anthelmintic Activity Studies

Research by Dubey et al. (1985) on benzimidazole-2-carbamates, which shares structural similarities with (S)-Benzyl carbamate, demonstrated significant anthelmintic activity, indicating potential pharmacological applications for similar compounds (Dubey et al., 1985).

Antioxidant Properties

Bialy and Gouda (2011) focused on the synthesis of compounds involving chromenes and evaluated their antioxidant activities. This research is relevant for understanding the potential of chromene-based compounds, like (S)-Benzyl carbamate, in antioxidant applications (Bialy & Gouda, 2011).

properties

IUPAC Name

benzyl N-[(2S)-1-[4-(7-hydroxy-2-oxochromene-3-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRKONWQKZWDTC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl (6-acrylamido-1-(4-(7-hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate

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